molecular formula C16H12N2 B14159725 11-Demethylellipticine CAS No. 4238-66-8

11-Demethylellipticine

Cat. No.: B14159725
CAS No.: 4238-66-8
M. Wt: 232.28 g/mol
InChI Key: IWBSLSHNIIOYRW-UHFFFAOYSA-N
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Description

11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .

Comparison with Similar Compounds

    Ellipticine: The parent compound, known for its anticancer properties.

    9-Methoxyellipticine: A derivative with modifications at the 9-position.

    Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials

Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .

Properties

CAS No.

4238-66-8

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3

InChI Key

IWBSLSHNIIOYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43

Origin of Product

United States

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